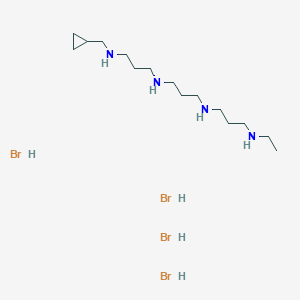
Cpenspm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cpenspm is a complex organic compound characterized by its unique structure, which includes an ethyl group, a cyclopropylmethyl group, and a diazaundecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cpenspm typically involves multi-step organic reactions. One common method starts with the preparation of the diazaundecane backbone, followed by the introduction of the ethyl and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Cpenspm undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Case Studies and Research Findings
- Breast Cancer : In a study involving human breast cancer cell lines (MCF-7 and T-47D), CPENSpm was shown to synergize with various cytotoxic agents, including vinorelbine and fluoropyrimidines. The combination resulted in significant growth inhibition, with fractional growth inhibition values exceeding 0.50 in many instances .
| Cytotoxic Agent | Fractional Growth Inhibition | Synergistic Effect |
|---|---|---|
| Vinorelbine | 0.75 | Yes |
| 5-FU | 0.75 | Yes |
| Doxorubicin | 0.50 | Yes |
- Lung Cancer : Research on the H157 human lung cancer cell line indicated that this compound could induce oxidative stress through hydrogen peroxide production, further enhancing the efficacy of conventional chemotherapeutics .
Clinical Implications
Despite promising preclinical results, clinical trials involving this compound have shown mixed outcomes. While early-phase studies indicated potential benefits, subsequent phases did not yield significant positive results, suggesting the need for more targeted approaches in patient selection and treatment regimens .
Neurological Applications
Recent studies have explored the role of this compound in neurological contexts, particularly regarding mRNA expression regulation. It has been observed that this compound treatment increases mRNA half-life significantly, which could have implications for neuroprotection and neuronal health .
Comparative Analysis with Other Polyamine Analogues
To better understand this compound's position among polyamine analogues, a comparative analysis is presented below:
| Compound | Toxicity Level | Efficacy in Cancer Treatment | Mechanism |
|---|---|---|---|
| This compound | Lower | High | Induction of oxidative stress |
| BENSpm | Moderate | Moderate | Polyamine depletion |
| Spermine | High | Variable | Cell growth regulation |
Conclusion and Future Directions
The applications of this compound are multifaceted, showing promise primarily in oncology through its ability to enhance the effects of existing chemotherapeutics while maintaining lower toxicity levels compared to older compounds. Ongoing research is necessary to refine its application strategies and explore its potential in other therapeutic areas such as neurology.
As the understanding of polyamines and their analogues evolves, this compound may play a crucial role in developing more effective cancer therapies and improving patient outcomes.
作用機序
The mechanism of action of Cpenspm involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- N(1)-Methyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- N(1)-Ethyl-N-(11)-((cyclopropyl)ethyl)-4,8-diazaundecane-1,11-diamine
Uniqueness
Cpenspm is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
151915-04-7 |
|---|---|
分子式 |
C15H38Br4N4 |
分子量 |
594.1 g/mol |
IUPAC名 |
N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |
InChIキー |
OLCQVJHEMKSSKL-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
正規SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
Key on ui other cas no. |
151915-04-7 |
同義語 |
CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















